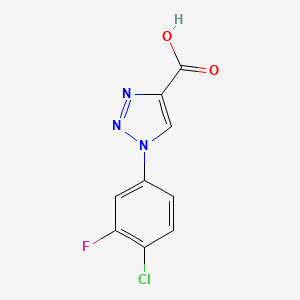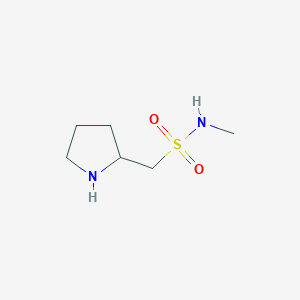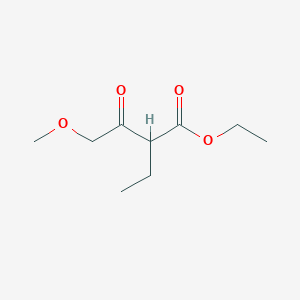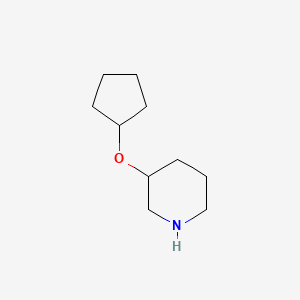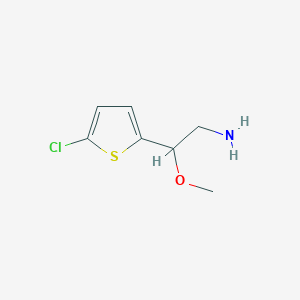
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
Übersicht
Beschreibung
The compound “2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine” is an organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. The thiophene ring is substituted at the 5-position with a chlorine atom. The 2-position of the thiophene ring is connected to a 2-methoxyethan-1-amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is aromatic, and an amine and ether functional group, which may participate in hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ether group is generally quite stable but could potentially undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base. The ether group could contribute to the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research on the crystal structures of compounds related to "2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine" demonstrates their potential in understanding molecular interactions and designing novel materials. For instance, Girisha et al. (2016) studied the crystal structures of two chalcones, revealing how molecules are linked into hydrogen-bonded chains, which could provide insights into molecular assembly and material design (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Antimicrobial and Antifungal Activities
The antimicrobial properties of derivatives have been explored, showcasing their potential in medical applications. Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, displaying moderate to good activities against various microorganisms. This research suggests the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Polymer Modification and Material Science
In the field of material science, the modification of polymers through condensation reactions with various amines has been investigated. Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, improving thermal stability and suggesting applications in medical fields (Aly & El-Mohdy, 2015).
Solar Cell Enhancement
Driscoll et al. (2010) introduced a molecule acting as a secondary absorber in solid-state excitonic solar cells, leading to a notable increase in power conversion efficiency. This research highlights the potential of such compounds in improving renewable energy technologies (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).
Synthetic Chemistry and Catalysis
The role of derivatives in synthetic chemistry and catalysis is also significant. Sayahi et al. (2015) described a multi-component synthesis of functionalized bifurans, demonstrating the versatility of these compounds in organic synthesis and the potential for developing novel catalysts (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFBNBOHDWZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
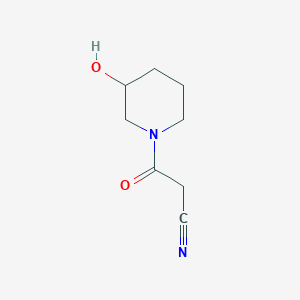
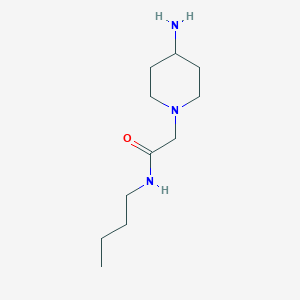
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
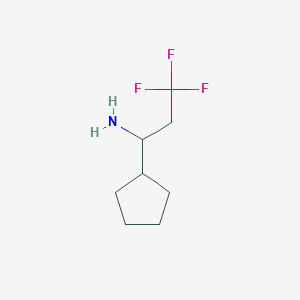
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
